molecular formula C₂₀H₂₈N₄O B126555 Terguride CAS No. 37686-84-3

Terguride

Cat. No. B126555
CAS RN: 37686-84-3
M. Wt: 340.5 g/mol
InChI Key: JOAHPSVPXZTVEP-YXJHDRRASA-N
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Description

Terguride, sold under the brand name Teluron, is a serotonin receptor antagonist and dopamine receptor agonist of the ergoline family . It is approved for and used as a prolactin inhibitor in the treatment of hyperprolactinemia (high prolactin levels) in Japan .


Molecular Structure Analysis

Terguride has a molecular formula of C20H28N4O and a molar mass of 340.471 g·mol−1 . It has a complex structure with multiple rings, including an indole ring and a quinoline ring .


Physical And Chemical Properties Analysis

Terguride has 4 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Mechanism of Action

Target of Action

Terguride is an ergot alkaloid derivative that primarily targets the dopamine D2 receptor and the serotonin 5-HT2A and 5-HT2B receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and endocrine regulation .

Mode of Action

Terguride acts as an agonist of the dopamine D2 receptor and as an antagonist of the serotonin 5-HT2A and 5-HT2B receptors . As a D2 receptor agonist, it stimulates the receptor, mimicking the action of dopamine. As an antagonist of the 5-HT2A and 5-HT2B receptors, it blocks the action of serotonin on these receptors .

Biochemical Pathways

These include pathways related to mood regulation, cognition, and endocrine regulation .

Pharmacokinetics

The pharmacokinetics of terguride have been studied in healthy volunteers. Following intravenous injection, plasma terguride levels declined biphasically, with half-lives of 0.2 and 1.5 hours. The total clearance was 17 ml·min−1·kg−1. The oral bioavailability of terguride over all doses was about 20% .

Result of Action

The molecular and cellular effects of terguride’s action are related to its interaction with its target receptors. As a D2 receptor agonist, it can stimulate dopamine-mediated responses. As an antagonist of the 5-HT2A and 5-HT2B receptors, it can inhibit serotonin-mediated responses . For example, terguride is used as a prolactin inhibitor in the treatment of hyperprolactinemia (high prolactin levels) in Japan .

Action Environment

Future research is needed to better understand how environmental factors specifically influence the action of terguride .

Future Directions

Terguride has been granted orphan drug status for the treatment of pulmonary arterial hypertension . A Phase 3 clinical trial is set to begin for Terguride in the treatment of diffuse cutaneous systemic sclerosis . Pfizer has also acquired the worldwide rights for Terguride .

properties

IUPAC Name

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAHPSVPXZTVEP-YXJHDRRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37686-85-4 (maleate[1:1])
Record name Terguride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045809
Record name Terguride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Terguride

CAS RN

37686-84-3
Record name Terguride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37686-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Terguride [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terguride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13399
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Record name Terguride
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URL https://comptox.epa.gov/dashboard/DTXSID3045809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terguride
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Record name TERGURIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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